molecular formula C23H21N3O4S2 B2459660 N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291838-54-4

N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2459660
CAS No.: 1291838-54-4
M. Wt: 467.56
InChI Key: MTBYPKDJVLKJIO-UHFFFAOYSA-N
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Description

The compound N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methoxyphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide side chain is further substituted with a 2-methoxy-5-methylphenyl group.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-14-8-9-18(29-2)16(12-14)24-20(27)13-32-23-25-15-10-11-31-21(15)22(28)26(23)17-6-4-5-7-19(17)30-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBYPKDJVLKJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This compound is characterized by its complex structure, which includes a thienopyrimidine moiety known for its anticancer properties.

Chemical Structure

The molecular formula of this compound is C25H23N3O3SC_{25}H_{23}N_{3}O_{3}S. Its structural representation can be summarized as follows:

  • Molecular Formula : C25H23N3O3SC_{25}H_{23}N_{3}O_{3}S
  • SMILES Notation : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C)OC

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The thienopyrimidine derivatives have shown significant activity against various cancer cell lines.

In Vitro Studies

  • Cell Lines Tested :
    • NCI-H1975
    • A549
    • NCI-H460
  • Methods :
    • Cytotoxicity was assessed using the MTT assay.
    • The IC50 values were determined to evaluate the effectiveness of the compound against these cell lines.

Results Summary

CompoundCell LineIC50 (μM)% Inhibition at 0.1 μM
B1NCI-H19750.013>76
B7A5490.297>50
B9NCI-H460>50<36

The results indicate that certain derivatives exhibit potent inhibitory effects on EGFR (Epidermal Growth Factor Receptor), particularly in the context of non-small cell lung cancer (NSCLC).

The proposed mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of EGFR Kinase Activity : Compounds similar to this one have been shown to inhibit the phosphorylation of EGFR, leading to reduced cell proliferation and survival in cancer cells.

Case Studies

Case Study 1: Efficacy in NSCLC

A study conducted on a series of thienopyrimidine derivatives demonstrated that compounds with modifications similar to this compound showed enhanced activity against NSCLC cell lines. The structural modifications contributed to improved binding affinity and selectivity towards mutated forms of EGFR.

Case Study 2: Selectivity and Toxicity

Another investigation revealed that while certain derivatives displayed high cytotoxicity towards cancer cells, they exhibited lower toxicity in normal cells, indicating a favorable therapeutic window for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

Compound 1 : N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 1040631-82-0)
  • Structural Differences: The thienopyrimidinone core is substituted at position 3 with a methyl group and at position 7 with a 4-methylphenyl group, compared to the 3-(2-methoxyphenyl) substitution in the target compound. The acetamide side chain is identical but attached to a simpler 2-methoxy-5-methylphenyl group.
  • Reduced steric hindrance from the methyl group (vs. 2-methoxyphenyl) might alter binding affinity in enzymatic targets .
Compound 2 : 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
  • Structural Differences: The thienopyrimidinone ring is substituted with a 5-methylfuran-2-yl group at position 5 and an allyl group at position 3. The acetamide is linked to a 2-methylphenyl group instead of 2-methoxy-5-methylphenyl.
  • The allyl group may increase reactivity or serve as a site for further functionalization .

Hexahydrobenzo[b]thiopheno[2,3-d]pyrimidine Derivatives

Compound 3 : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • Structural Differences: The core is a saturated hexahydrobenzo[b]thiopheno[2,3-d]pyrimidine, contrasting with the dihydrothieno[3,2-d]pyrimidinone in the target compound. A 4-chloro substituent on the acetamide’s phenyl ring replaces the 5-methyl group.
  • The chloro substituent introduces electron-withdrawing effects, which may modulate electronic properties and binding kinetics .

Triazole and Oxadiazole Derivatives

Compound 4 : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structural Differences: Replaces the thienopyrimidinone core with a 1,2,4-triazole ring substituted with pyridinyl and ethyl groups. The acetamide side chain is similar but attached to a 4-chloro-2-methoxy-5-methylphenyl group.
  • Pyridinyl groups may confer metal-chelating properties, useful in enzyme inhibition .
Compound 5 : 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives
  • Structural Differences: Features a dioxothiazolidinone moiety linked to a methoxyphenoxy group, diverging from the thienopyrimidinone core. Demonstrated hypoglycemic activity in preclinical studies.
  • Implications: The dioxothiazolidinone group is associated with antidiabetic activity, suggesting divergent therapeutic applications compared to thienopyrimidinones .

Comparative Data Table

Parameter Target Compound Compound 1 Compound 3 Compound 4
Core Structure Thieno[3,2-d]pyrimidinone Thieno[3,2-d]pyrimidinone Hexahydrobenzo[b]thiopheno[2,3-d]pyrimidine 1,2,4-Triazole
Key Substituents 3-(2-methoxyphenyl), 2-sulfanyl acetamide 3-methyl, 7-(4-methylphenyl) 3-(4-methylphenyl), 4-chloro 4-ethyl, 5-pyridinyl
Molecular Weight (g/mol) ~465 (estimated) 465.6 ~550 (estimated) ~450 (estimated)
Solubility Moderate (methoxy groups) High (lipophilic substituents) Low (saturated core) Moderate (triazole)
Potential Applications Kinase inhibition, antimicrobial Kinase inhibition Antimicrobial, anticancer Enzyme inhibition

Research Findings and Implications

  • Biological Activity: Thienopyrimidinones (e.g., Target Compound, Compound 1) are often explored as kinase inhibitors due to their structural mimicry of ATP-binding pockets. The 2-methoxyphenyl group in the target compound may enhance selectivity for specific kinases .
  • Synthetic Accessibility : Compounds like the target are typically synthesized via cyclocondensation of thiourea derivatives with α-keto esters, followed by sulfanyl acetamide coupling (as seen in and ) .
  • Crystallography: Analogous structures (e.g., ) have been resolved using SHELX software, confirming the stability of the thienopyrimidinone core in crystal lattices .

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